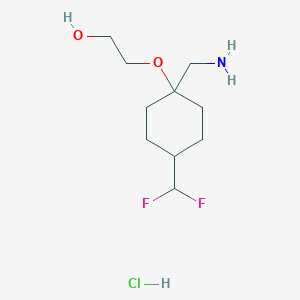

2-((1-(Aminomethyl)-4-(difluoromethyl)cyclohexyl)oxy)ethan-1-ol hydrochloride

Descripción

This compound features a cyclohexane core substituted at position 1 with an aminomethyl group (-CH₂NH₂) and at position 4 with a difluoromethyl group (-CF₂H). A 2-hydroxyethoxy (-O-CH₂CH₂OH) moiety is attached to the cyclohexane via an ether linkage. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical or biochemical applications.

Propiedades

IUPAC Name |

2-[1-(aminomethyl)-4-(difluoromethyl)cyclohexyl]oxyethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19F2NO2.ClH/c11-9(12)8-1-3-10(7-13,4-2-8)15-6-5-14;/h8-9,14H,1-7,13H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZAHLGDELODCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(F)F)(CN)OCCO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Aminomethyl)-4-(difluoromethyl)cyclohexyl)oxy)ethan-1-ol hydrochloride typically involves multiple steps, including the formation of the cyclohexyl ring, introduction of the aminomethyl group, and the addition of the difluoromethyl group. Common synthetic routes may involve:

Formation of the Cyclohexyl Ring: This can be achieved through cyclization reactions using appropriate starting materials and catalysts.

Introduction of the Aminomethyl Group: This step may involve the use of aminomethylation reagents under controlled conditions.

Addition of the Difluoromethyl Group: This can be done using difluoromethylating agents in the presence of suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to monitor the reaction progress and product quality.

Análisis De Reacciones Químicas

Types of Reactions

2-((1-(Aminomethyl)-4-(difluoromethyl)cyclohexyl)oxy)ethan-1-ol hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents to obtain reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate, etc.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.

Substitution Reagents: Halogenating agents, nucleophiles, etc.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield halogenated derivatives.

Aplicaciones Científicas De Investigación

2-((1-(Aminomethyl)-4-(difluoromethyl)cyclohexyl)oxy)ethan-1-ol hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-((1-(Aminomethyl)-4-(difluoromethyl)cyclohexyl)oxy)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl and difluoromethyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

Table 1: Structural and Physicochemical Comparisons

*Calculated based on substituents and evidence.

Key Observations:

Substituent Impact: The difluoromethyl group in the target compound and enhances metabolic stability and lipophilicity compared to non-fluorinated analogs like . This may improve bioavailability but reduce water solubility without the HCl salt . However, the HCl salt mitigates this by improving aqueous solubility .

Pharmacological Potential: Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), shares a cyclohexanol backbone with the target compound. The aminomethyl and difluoromethyl groups in the target may modulate receptor affinity or metabolic pathways differently . The ethanamine derivative lacks the hydroxyl group, which could favor CNS penetration but reduce polar interactions in binding sites compared to the target compound.

Q & A

Basic: What spectroscopic methods are recommended for characterizing the molecular structure of 2-((1-(Aminomethyl)-4-(difluoromethyl)cyclohexyl)oxy)ethan-1-ol hydrochloride?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the cyclohexyl backbone, aminomethyl, and difluoromethyl substituents. Compare chemical shifts with analogous cyclohexanol derivatives (e.g., ).

- X-ray Crystallography: For absolute stereochemical confirmation, single-crystal X-ray diffraction is critical. Reference methods from crystallographic studies on structurally related hydrochlorides (e.g., ).

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Advanced: How should researchers design experiments to resolve contradictions in toxicity data for novel hydrochlorides?

Methodological Answer:

- Tiered Testing: Begin with in vitro assays (e.g., Ames test for mutagenicity) followed by in vivo acute toxicity studies (OECD 423 guidelines). Cross-reference Safety Data Sheets (SDS) for hazard phrases (e.g., ).

- Data Normalization: Account for batch-specific impurities (e.g., notes 95% purity standards) by including purity-adjusted dose-response curves.

- Meta-Analysis: Compare results with structurally similar compounds (e.g., venlafaxine hydrochloride in ) to identify trends in toxicity profiles.

Basic: What synthetic routes are feasible for introducing the difluoromethyl group into the cyclohexyl ring?

Methodological Answer:

- Electrophilic Fluorination: Use Selectfluor® or analogous reagents to introduce fluorine atoms at the 4-position of the cyclohexane ring (analogous to ).

- Radical-Mediated Pathways: Explore photochemical or thermal radical fluorination, optimizing reaction conditions (temperature, solvent) to minimize side products.

- Post-Functionalization: After ring formation, employ nucleophilic substitution (e.g., using ClCFH followed by hydrolysis).

Advanced: How can environmental fate studies be structured to assess long-term stability and biodegradation?

Methodological Answer:

- Compartmental Analysis: Follow protocols from Project INCHEMBIOL (), evaluating distribution in water, soil, and air. Measure log (octanol-water) to predict bioavailability.

- Advanced Degradation Studies: Use LC-MS/MS to track transformation products under simulated environmental conditions (UV exposure, microbial activity).

- Ecotoxicological Modeling: Apply Quantitative Structure-Activity Relationships (QSAR) to estimate ecological risks based on structural analogs (e.g., ).

Basic: What safety protocols are essential for handling hydrochloride salts in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use respiratory protection (N95 masks) and nitrile gloves, as specified in SDS guidelines ().

- Ventilation: Conduct reactions in fume hoods to mitigate inhalation risks.

- Emergency Preparedness: Maintain access to emergency contact numbers (e.g., CHEMTREC in ) and first-aid protocols ( ).

Advanced: How can researchers validate analytical methods for quantifying impurities in hydrochloride-based compounds?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to heat, light, and humidity, then analyze degradation products via HPLC-DAD/UV ( ).

- Method Robustness Testing: Vary HPLC parameters (column temperature, mobile phase pH) to ensure consistency.

- Cross-Lab Validation: Collaborate with independent labs to verify reproducibility, referencing purity standards in .

Basic: What computational tools are effective for predicting physicochemical properties of hydrochlorides?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Estimate solubility and diffusion coefficients using software like GROMACS.

- Quantum Mechanical Calculations: Use Gaussian or ORCA to compute dipole moments and pKa values (e.g., ’s acid dissociation data).

- PubChem Databases: Leverage open-access data for log and molar refractivity ( ).

Advanced: How should researchers address discrepancies in receptor-binding assays for aminomethyl-substituted compounds?

Methodological Answer:

- Orthogonal Assays: Combine radioligand binding (e.g., H-labeled) with fluorescence polarization to cross-validate affinity measurements.

- Control Experiments: Include reference compounds (e.g., venlafaxine in ) to benchmark assay performance.

- Statistical Modeling: Apply Bayesian inference to distinguish true binding from nonspecific interactions.

Basic: What crystallization techniques optimize yield and purity for hydrochloride salts?

Methodological Answer:

- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) and antisolvents (diethyl ether) to induce crystallization ( ).

- Temperature Gradients: Gradually reduce temperature from 25°C to 4°C to enhance crystal nucleation.

- Additive-Assisted Crystallization: Use seed crystals or ionic liquids to direct crystal lattice formation.

Advanced: What strategies mitigate batch-to-batch variability in pharmacological studies?

Methodological Answer:

- Quality-by-Design (QbD): Implement Design of Experiments (DoE) to optimize synthesis and purification steps (’s experimental design).

- Stability-Indicating Assays: Monitor storage conditions (humidity, temperature) using DSC/TGA to correlate stability with bioactivity.

- Multivariate Analysis: Apply Principal Component Analysis (PCA) to identify critical process parameters affecting variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.